N-(1-phenyl-1H-benzimidazol-5-yl)benzenesulfonamide
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Overview
Description
N-(1-phenyl-1H-benzimidazol-5-yl)benzenesulfonamide, commonly known as PBI-4050, is a small molecule drug that has been studied for its potential therapeutic effects in various diseases. The compound was first synthesized in 2011 and has since gained attention for its promising properties.
Mechanism of Action
The exact mechanism of action of PBI-4050 is not fully understood, but it is believed to work by modulating several signaling pathways involved in fibrosis, inflammation, and angiogenesis. PBI-4050 has been shown to inhibit the production of several pro-fibrotic and pro-inflammatory cytokines, including TGF-β, TNF-α, and IL-1β.
Biochemical and Physiological Effects:
In preclinical studies, PBI-4050 has been shown to have several biochemical and physiological effects. PBI-4050 has been shown to reduce collagen deposition and fibrosis in animal models of IPF and CKD. PBI-4050 has also been shown to reduce inflammation and improve renal function in animal models of CKD.
Advantages and Limitations for Lab Experiments
One advantage of PBI-4050 is its ability to target multiple pathways involved in fibrosis, inflammation, and angiogenesis. This makes it a potentially useful therapeutic agent for diseases with complex pathologies. However, one limitation of PBI-4050 is its limited bioavailability, which may limit its effectiveness in clinical settings.
Future Directions
There are several potential future directions for the study of PBI-4050. One direction is to further investigate its therapeutic potential in diseases such as IPF, Alport syndrome, and CKD. Another direction is to explore its potential use in combination with other therapeutic agents to enhance its effectiveness. Additionally, further studies are needed to better understand its mechanism of action and to optimize its pharmacokinetic properties.
Synthesis Methods
The synthesis of PBI-4050 involves a multi-step process that includes the reaction of 4-bromoaniline with 2-nitrobenzenesulfonamide, followed by reduction and cyclization to form the benzimidazole ring. The resulting compound is then subjected to further reactions to attach the phenyl and sulfonamide groups.
Scientific Research Applications
PBI-4050 has been studied for its potential therapeutic effects in various diseases, including idiopathic pulmonary fibrosis (IPF), Alport syndrome, and chronic kidney disease (CKD). In preclinical studies, PBI-4050 has been shown to have anti-fibrotic, anti-inflammatory, and anti-angiogenic effects.
properties
IUPAC Name |
N-(1-phenylbenzimidazol-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S/c23-25(24,17-9-5-2-6-10-17)21-15-11-12-19-18(13-15)20-14-22(19)16-7-3-1-4-8-16/h1-14,21H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRAYYEFZEUGCEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)NS(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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